N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker bearing a 2-(1H-indol-3-yl)ethyl moiety.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O5S/c1-16-13-18(7-8-20(16)25)35(32,33)29-11-4-12-34-22(29)15-28-24(31)23(30)26-10-9-17-14-27-21-6-3-2-5-19(17)21/h2-3,5-8,13-14,22,27H,4,9-12,15H2,1H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHWSWZCEGTAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro-methylbenzenesulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the indole moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s unique features are best highlighted through comparison with analogs (Table 1):
Key Observations :
- Sulfonyl Group Position: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group differs from the 4-fluoro-2-methyl analog and the non-methylated 4-fluorobenzenesulfonyl derivative .
- Indole vs. Other Aromatic Groups : The 2-(1H-indol-3-yl)ethyl group in the target compound and contrasts with the biphenyl or thiazole moieties in analogs. Indole’s planar structure and hydrogen-bonding capacity may favor interactions with hydrophobic enzyme pockets.
Inferred Physicochemical Properties
- Lipophilicity: The 4-fluoro-3-methylbenzenesulfonyl group likely increases lipophilicity compared to non-methylated analogs , which may improve membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The sulfonyl group and ethanediamide linker are less prone to oxidative metabolism compared to esters or amines in related compounds .
Research Implications and Limitations
While structural analogs like highlight the importance of indole and sulfonyl groups in bioactivity, specific data on the target compound’s pharmacological profile (e.g., IC50, bioavailability) are absent in the provided evidence. Further studies should prioritize:
Comparative Binding Assays : Testing against targets like serotonin receptors or kinases, given the prevalence of indole derivatives in such studies .
Solubility and Stability Profiling : Evaluating the impact of methyl and fluoro substituents on pharmacokinetics.
Biological Activity
N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by research findings and comparative analyses.
Chemical Structure and Properties
The compound has a unique structural arrangement characterized by:
- Oxazinan Ring : A heterocyclic structure contributing to stability and reactivity.
- Fluorinated Aromatic Groups : The presence of fluorine enhances lipophilicity and biological activity.
- Ethanediamide Moiety : Crucial for interactions with biological targets.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 450.48 g/mol.
The mechanism of action involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through pathways such as:
- Enzyme Inhibition : It may inhibit various enzymes, impacting metabolic pathways.
- Signal Transduction Interference : The compound might interfere with cellular signaling processes, affecting cell proliferation and survival.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown IC50 values in the low micromolar range against solid tumors.
- Anti-inflammatory Properties : The compound has been explored for its potential to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.
- HDAC Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of indole |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
This table illustrates how the compound stands out due to its unique combination of functional groups and complex structure.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
- In Vitro Studies : A study demonstrated that derivatives of benzamide exhibited potent HDAC inhibition with selectivity towards class I HDACs (IC50 values ranging from nanomolar to low micromolar concentrations) .
- In Vivo Efficacy : In xenograft models, compounds similar to this compound showed significant tumor growth inhibition compared to control treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
